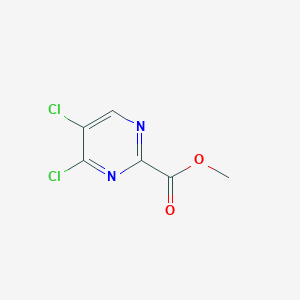

Methyl 4,5-dichloropyrimidine-2-carboxylate

Description

Methyl 4,5-dichloropyrimidine-2-carboxylate is a pyrimidine derivative featuring a carboxylate ester group at position 2 and chlorine substituents at positions 4 and 4. Pyrimidine derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity.

Properties

Molecular Formula |

C6H4Cl2N2O2 |

|---|---|

Molecular Weight |

207.01 g/mol |

IUPAC Name |

methyl 4,5-dichloropyrimidine-2-carboxylate |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-12-6(11)5-9-2-3(7)4(8)10-5/h2H,1H3 |

InChI Key |

ACNANPWGSXAIJM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=C(C(=N1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Pyrimidine Derivatives

The chlorination step is crucial to introduce chlorine atoms selectively at the 4 and 5 positions of the pyrimidine ring. This can be achieved by reacting hydroxy-pyrimidine or its keto tautomer with chlorinating agents such as phosphoryl chloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of an amine or amine hydrochloride catalyst.

Key process parameters include:

- Use of phosphoryl chloride (POCl3) as the chlorinating agent.

- Reaction temperature generally maintained between 50°C and 120°C.

- Addition of amines such as N,N-dimethylcyclohexylamine to facilitate chlorination and stabilize intermediates.

- Removal of excess chlorinating agent by distillation under reduced pressure.

This method provides high selectivity and yield for dichloropyrimidine derivatives.

Esterification to Form Methyl Ester

Following chlorination, the carboxyl group at the 2-position is converted to the methyl ester via esterification. This is commonly performed by reaction with methanol under acidic or basic catalysis or by direct reaction with methyl chloroformate in the presence of a base such as triethylamine.

- Reaction of chlorinated pyrimidine with methyl chloroformate .

- Use of a base (e.g., triethylamine) to neutralize the generated HCl.

- Control of temperature to optimize yield and minimize side reactions.

This step yields this compound with high purity suitable for further applications.

Industrial Batch Synthesis

In industrial settings, the synthesis of this compound is conducted in batch reactors with:

- High-purity starting materials.

- Stringent temperature and reaction time controls.

- Post-reaction purification steps including solvent extraction, filtration, and distillation.

This ensures consistent product quality with yields typically above 85%.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

The chlorination process using phosphoryl chloride and amine catalysts is well-documented to efficiently produce dichloropyrimidines with minimal side products. The presence of amine hydrochloride salts can be managed by selective solvent washing and filtration to isolate pure chlorinated intermediates.

Esterification with methyl chloroformate is preferred over direct acid-catalyzed esterification due to better control over reaction conditions and higher yields. The use of triethylamine as a base helps to trap HCl formed during the reaction, preventing decomposition of sensitive intermediates.

Industrial synthesis emphasizes the importance of solvent choice and temperature control to optimize yield and purity. For example, ethyl acetate or 1-chlorobutane are used as solvents for extraction and purification steps after chlorination.

Safety considerations include handling of corrosive chlorinating agents and toxic intermediates, requiring proper ventilation and protective equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dichloropyrimidine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form the corresponding dihydropyrimidine derivatives.

Oxidation Reactions: Oxidation can lead to the formation of pyrimidine N-oxides.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products

Substitution: Formation of substituted pyrimidine derivatives.

Reduction: Formation of dihydropyrimidine derivatives.

Oxidation: Formation of pyrimidine N-oxides.

Scientific Research Applications

Methyl 4,5-dichloropyrimidine-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4,5-dichloropyrimidine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from unrelated compounds in the evidence, which highlight broader trends in heterocyclic and ester-containing molecules:

(a) Structural Comparison with Methyl Esters of Diterpenoid Acids

and list methyl esters of diterpenoid acids, such as sandaracopimaric acid methyl ester (compound 4) and communic acid methyl esters (compounds 8–9) . While these share the methyl ester functional group with Methyl 4,5-dichloropyrimidine-2-carboxylate, their core structures differ significantly:

- Core Structure: Diterpenoids are polycyclic hydrocarbons derived from isoprene units, whereas pyrimidines are six-membered aromatic rings with two nitrogen atoms.

- Substituents: The diterpenoid esters lack halogen substituents, which are critical in pyrimidine derivatives for modulating electronic properties and reactivity.

(b) Functional Contrast with Heterocyclic Amines

discusses carcinogenic heterocyclic amines (e.g., imidazoquinolines and imidazopyridines) formed in cooked foods . While these share the heterocyclic nature of pyrimidines, key differences include:

- Functional Groups: Heterocyclic amines feature amino (-NH₂) groups, whereas this compound has a carboxylate ester (-COOCH₃) and chlorine substituents.

Limitations of the Provided Evidence

The evidence lacks direct references to this compound or its structural analogs. For instance:

- –2 focus on diterpenoid esters from plant resin, which are unrelated to pyrimidine chemistry .

- emphasizes heterocyclic amines in food carcinogenesis, which differ in structure and application from the target compound .

Hypothetical Data Table (Based on General Trends)

Biological Activity

Methyl 4,5-dichloropyrimidine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

This compound features a pyrimidine ring substituted with two chlorine atoms and a carboxylate group. The presence of these functional groups significantly influences its biological activity.

- Inhibition of Kinases : Pyrimidine derivatives, including this compound, have been studied for their ability to inhibit various kinases. For instance, compounds with similar structures have shown activity against cyclin-dependent kinases (CDKs) and other key enzymes involved in cell signaling pathways, which are crucial in cancer progression and treatment resistance .

- Anti-inflammatory Effects : Research indicates that derivatives of pyrimidine can exhibit anti-inflammatory properties by downregulating the expression of inflammatory mediators such as COX-2 and iNOS. This compound may also share this property, contributing to its therapeutic potential in inflammatory diseases .

- Cytotoxicity : Studies have shown that certain pyrimidine derivatives can induce apoptosis in cancer cells. For example, related compounds have demonstrated the ability to activate pro-apoptotic pathways while inhibiting anti-apoptotic factors like Bcl-2 .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Substituents on the Pyrimidine Ring : The presence of electron-withdrawing groups (like chlorine) at specific positions on the pyrimidine ring enhances the compound's potency against various targets. For instance, chlorinated derivatives have been found to exhibit improved selectivity and efficacy against certain kinases compared to their non-chlorinated analogs .

- Carboxylate Group : The carboxylate moiety plays a crucial role in binding interactions with target proteins, enhancing the compound's biological activity through electrostatic interactions .

Case Studies

- Anticancer Activity : A study investigating the anticancer properties of pyrimidine derivatives found that this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent .

- Anti-inflammatory Studies : In vivo studies revealed that this compound significantly reduced inflammation markers in animal models. These findings suggest that this compound could be developed into a therapeutic agent for treating inflammatory conditions .

Research Findings Summary Table

Q & A

Q. Table 1: Representative Synthetic Parameters for Pyrimidine Derivatives

*Yields based on analogous reactions due to limited direct data.

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

HPLC-PDA : For purity assessment (>97% threshold, as seen in reagent catalogs ). Use C18 columns with acetonitrile/water gradients.

NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and ester functionality.

Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., C₇H₅Cl₂N₂O₂: theoretical 234.98 g/mol).

Melting Point Analysis : Consistency with literature values (e.g., 76–80°C for structural analogs ).

Q. Table 2: Analytical Parameters

| Technique | Conditions/Parameters | Purpose |

|---|---|---|

| HPLC | C18 column, 30%–70% ACN in 20 min | Purity quantification |

| ¹H NMR | 400 MHz, DMSO-d6 | Substituent confirmation |

| HRMS | ESI+, m/z 234.98 (M+H⁺) | Molecular weight validation |

Advanced: How can researchers resolve contradictions in reported reactivity data for dichloropyrimidine derivatives?

Methodological Answer:

Discrepancies often arise from substituent positioning (e.g., 4,5- vs. 4,6-dichloro isomers) or reaction conditions. Strategies include:

Comparative Reactivity Studies : Systematically vary substituents (e.g., compare 4,5-dichloro vs. 4,6-dichloro analogs ).

Computational Modeling : DFT calculations to assess electronic effects (e.g., LUMO energy for nucleophilic attack susceptibility).

Controlled Replication : Reproduce conflicting studies with standardized reagents (e.g., >97% purity ).

Q. Table 3: Substituent Effects on Reactivity

| Compound | Reactivity (SNAr) | Key Factor | Reference |

|---|---|---|---|

| 4,5-Dichloropyrimidine | High | Adjacent Cl groups | |

| 4,6-Dichloropyrimidine | Moderate | Steric hindrance |

Advanced: How to design stability studies for this compound under stress conditions?

Methodological Answer:

Follow ICH Q1A guidelines using forced degradation:

Stress Conditions :

- Thermal : 40–80°C for 1–4 weeks.

- Hydrolytic : pH 1–13 at 60°C.

- Photolytic : UV light (ICH Option 2).

Analytical Monitoring :

- HPLC-DAD : Track degradation products (e.g., hydrolyzed carboxylic acid).

- LC-MS/MS : Identify degradation pathways (e.g., dechlorination).

Q. Table 4: Stability Study Design

| Condition | Parameters | Key Degradation Product | Analytical Method |

|---|---|---|---|

| Acid Hydrolysis | 0.1M HCl, 60°C, 24h | 4,5-Dichloropyrimidine-2-carboxylic acid | HPLC |

| Photolysis | UV 365 nm, 7 days | Isomerization byproducts | LC-MS |

Advanced: What computational methods are used to predict the reactivity of dichloropyrimidine derivatives?

Methodological Answer:

DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compute Fukui indices for electrophilicity .

Molecular Dynamics (MD) : Simulate solvation effects (e.g., DMSO vs. water) on reaction pathways.

Docking Studies : Predict binding affinity in drug-target interactions (e.g., kinase inhibitors ).

Note : Experimental validation (e.g., kinetic studies) is critical to confirm computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.